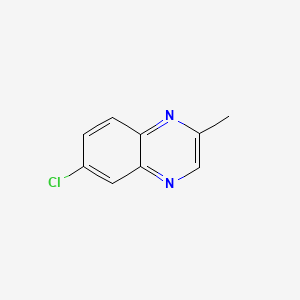

6-Chloro-2-methylquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-methylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJACXKBXNSFQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302574 | |

| Record name | 6-Chloro-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-67-8 | |

| Record name | NSC151935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Methylquinoxaline and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of quinoxaline (B1680401) derivatives have been well-established for decades, often relying on robust and predictable chemical transformations. These approaches are fundamental to the field and continue to be utilized for their reliability and broad applicability.

The most classic and widely employed method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction, first reported in the late 19th century, forms the pyrazine (B50134) ring of the quinoxaline system. For the synthesis of 6-chloro-2-methylquinoxaline, 4-chloro-1,2-phenylenediamine is reacted with pyruvaldehyde (methylglyoxal).

The general mechanism involves the initial formation of a diimine intermediate through the condensation of the two amino groups of the o-phenylenediamine with the two carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoxaline ring. Various catalysts, including acids and Lewis acids, can be employed to facilitate this reaction. While effective, these traditional methods can sometimes require harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which may lead to longer reaction times and the generation of waste.

Table 1: Examples of Catalysts in Condensation Reactions for Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| HClO₄·SiO₂ | Heterogeneous | Effective for reactions with α-bromoketones. |

| Iodine | Microwave irradiation | Mild acidic reagent, short reaction times. |

| Phthalic acid | Room temperature | Green, efficient, good to excellent yields. |

| Alumina-supported heteropolyoxometalates | Room temperature, Toluene | Reusable, heterogeneous system. |

An alternative approach to constructing the 6-chloroquinoxaline (B1265817) framework involves starting with a substituted aniline, such as 4-chloroaniline. An improved regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described using p-chloroaniline as the initial raw material. This multi-step synthesis involves a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions. To obtain this compound, a subsequent transformation of the 2-oxo group would be necessary. This could potentially involve chlorination followed by a reduction or a coupling reaction to introduce the methyl group.

The Beirut reaction is a notable method for the synthesis of quinoxaline 1,4-di-N-oxides. This reaction involves the treatment of a benzofuroxan (B160326) (a benzofurazan (B1196253) N-oxide) with an enolate-forming species, such as a β-dicarbonyl compound or a ketone with α-hydrogens. To synthesize this compound 1,4-dioxide, 5-chlorobenzofuroxan (B93099) would be reacted with a methyl-containing enolate precursor.

The generally accepted mechanism for the Beirut reaction begins with the nucleophilic addition of the enolate ion to one of the electrophilic nitrogen atoms of the benzofuroxan. This is followed by a ring-closure condensation and subsequent dehydration to form the quinoxaline 1,4-dioxide ring system. The presence of an electron-withdrawing group, such as chlorine, on the benzofuroxan ring generally favors the formation of the 6-substituted tautomer. Quinoxaline N-oxides are valuable intermediates as they can be deoxygenated to the corresponding quinoxalines.

Table 2: Reaction Systems for the Beirut Reaction

| Reaction System | Reaction Time | Yield |

|---|---|---|

| Triethylamine | 8 h - 2 d | 50%–80% |

| Triethylamine/methanol (B129727) | 8 h - 2 d | 50%–80% |

| KOH/methanol | 8 h - 2 d | 50%–80% |

Data sourced from

Another synthetic route involves the modification of a pre-existing quinoxaline core, specifically a 2-hydroxy-3-methylquinoxaline. The synthesis of 6-chloro-2-hydroxyquinoxaline is an important industrial process, as this compound is a key intermediate for certain herbicides. The synthesis often starts from p-chloro-m-nitroacetoacetanilide, which undergoes cyclization and reduction. Once 6-chloro-2-hydroxy-3-methylquinoxaline is obtained, the hydroxyl group can be converted to a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride or solid phosgene. The resulting 2,6-dichloro-3-methylquinoxaline can then undergo selective reduction or a coupling reaction at the 2-position to yield this compound.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This has led to the exploration of green chemistry approaches for the synthesis of quinoxalines.

Green chemistry principles have been increasingly applied to the synthesis of quinoxalines to address the limitations of traditional methods, such as the use of hazardous solvents and high energy consumption. These modern strategies focus on improving the environmental profile of synthetic processes without compromising efficiency or yield.

Key areas of development in the green synthesis of quinoxalines include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.

Catalysis: Employing reusable heterogeneous catalysts, nanocatalysts, and biocatalysts to improve reaction efficiency and facilitate catalyst recovery.

Alternative Energy Sources: Utilizing microwave irradiation and ultrasonic waves to accelerate reaction rates, often leading to higher yields and shorter reaction times.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

These sustainable methods offer a promising pathway for the environmentally responsible production of this compound and other valuable quinoxaline derivatives.

Table 3: Comparison of Conventional and Green Synthesis Approaches for Quinoxalines

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, ionic liquids, solvent-free reactions |

| Catalysts | Strong acids, homogeneous catalysts | Reusable nanocatalysts, polymers, solid acids |

| Energy | High temperature, long reaction times | Microwave irradiation, ultrasonic waves |

| Waste | Significant waste generation | Waste minimization, high atom economy |

Catalytic Systems for Functionalized Quinoxalines (e.g., Pyridine (B92270) Catalysis)

The synthesis of functionalized quinoxalines, a critical class of nitrogen-containing heterocycles, is often achieved through the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds. sapub.org While classic methods require high temperatures and strong acid catalysts, recent advancements have focused on milder and more efficient catalytic systems. sapub.orgnih.gov

Pyridine has emerged as an effective catalyst for the synthesis of quinoxaline derivatives. A notable protocol involves the reaction of 1,2-phenylenediamines with phenacyl bromides using pyridine as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature. This method has proven to be applicable to a range of substrates, affording the corresponding quinoxaline derivatives in excellent yields. acgpubs.org The process is straightforward: an equimolar amount of a 1,2-diamine and a phenacyl bromide are reacted in the presence of a catalytic amount of pyridine. The reaction typically completes within a few hours, demonstrating a simple, clean, and efficient route to these valuable compounds. acgpubs.org

In the case of 4-substituted-1,2-phenylenediamines, the regioselectivity of the reaction is a key consideration, as the attack from different amine groups can lead to the formation of either 6-substituted or 7-substituted quinoxaline derivatives. acgpubs.org Beyond pyridine, other organic and inorganic catalysts have been explored. Phenol, for instance, has been used in catalytic amounts in water, providing a green and efficient procedure for the condensation of 1,2-diamines with α-diketones at room temperature. sapub.org Various other catalysts, including copper sulphate pentahydrate, cerium (IV) ammonium (B1175870) nitrate, and alumina-supported heteropolyoxometalates, have also been successfully employed to facilitate quinoxaline synthesis under mild conditions. sapub.orgnih.gov

Microwave-Assisted and Ultrasound-Irradiation Methods

To enhance reaction rates, improve yields, and promote environmentally benign conditions, microwave-assisted and ultrasound-irradiation methods have been increasingly applied to the synthesis of quinoxaline derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, significantly reducing reaction times from hours or days to mere minutes. e-journals.in For quinoxaline synthesis, microwave-assisted protocols often provide rapid and high-yielding access to a variety of derivatives, frequently under solvent-free conditions, which aligns with the principles of green chemistry. e-journals.inbhu.ac.in For example, the condensation of diamines and dicarbonyls under microwave heating without a solvent has been shown to produce excellent yields (80-90%) in as little as 3.5 minutes. e-journals.in This method is noted for being cleaner and having a more straightforward work-up process compared to conventional heating. e-journals.in Copper-catalyzed intramolecular N-arylation under microwave irradiation has also been developed as an efficient method for synthesizing complex, fused quinoxaline structures, achieving good to excellent yields in 45-60 minutes. nih.govbeilstein-journals.org

Ultrasound-Irradiation Methods: Ultrasound-assisted organic synthesis is another green chemistry technique that accelerates reactions under milder conditions. scielo.brniscpr.res.in For quinoxaline synthesis, ultrasound irradiation has been used to drive the condensation reaction of 1,2-diketones with 1,2-diamines. In one study, conducting the reaction in ethanol (B145695) at room temperature with ultrasound irradiation afforded the product in 98% yield within 60 minutes. This was a significant improvement over conventional methods, which resulted in poor yields under similar conditions without ultrasound. scielo.brscispace.com This catalyst-free approach is convenient, offering high yields and shorter reaction times compared to traditional methods. scielo.brtandfonline.com The use of ultrasound provides an eco-friendly alternative by often eliminating the need for harsh catalysts and reducing energy consumption. niscpr.res.in

| Method | Catalyst/Conditions | Key Advantages | Typical Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Pyridine Catalysis | Pyridine in THF, Room Temp | Simple, efficient, mild conditions | Excellent | ~2 hours | acgpubs.org |

| Microwave-Assisted | Solvent-free or CuI | Rapid, high yields, green | 80-97% | 3.5-60 minutes | e-journals.innih.gov |

| Ultrasound-Irradiation | Catalyst-free, EtOH, Room Temp | High yields, short time, green | up to 98% | ~60 minutes | scielo.br |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral 1,2,3,4-tetrahydroquinoxalines (THQs) and 3,4-dihydroquinoxalinones (DHQs) is of significant interest due to their prevalence as core structures in many bioactive molecules. nih.gov Asymmetric hydrogenation of quinoxalines represents one of the most direct methods to access these enantiopure compounds. nih.gov

Asymmetric Hydrogenation to Tetrahydroquinoxalines and Dihydroquinoxalinones

Asymmetric hydrogenation provides a powerful route to chiral THQs and DHQs from their prochiral quinoxaline precursors. nih.gov Various catalytic systems, employing transition metals like rhodium, iridium, and ruthenium, have been developed to achieve high enantioselectivity. nih.govnih.govacs.org For instance, the enantioselective hydrogenation of 2-alkyl- and 2,3-disubstituted quinoxalines using cationic ruthenium diamine catalysts has been shown to produce the corresponding chiral THQs in high yields with up to 99% enantiomeric excess (ee). acs.org

The hydrogenation of disubstituted quinoxalines presents a greater challenge due to the need to control both enantioselectivity and diastereoselectivity. nih.gov While many methods favor the formation of cis-products, recent advances using manganese catalysis have enabled the stereodivergent synthesis of both cis- and the more elusive trans-chiral THQs with high levels of diastereo- and enantioselectivity. nih.govresearchgate.net This highlights the progress in developing catalysts that can overcome the inherent stereochemical bias of the substrate. nih.gov

Role of Chiral Catalysts and Ligand Design (e.g., Rh-thiourea Systems)

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, particularly the chiral ligand coordinated to the metal center. The ligand's structure dictates the chiral environment around the metal, influencing the stereochemical outcome of the reaction.

A prominent example is the use of Rh-thiourea diphosphine catalytic systems. nih.gov These catalysts have been successfully employed for the efficient asymmetric hydrogenation of both quinoxalines and quinoxalinones under mild conditions (1 MPa H₂ pressure, room temperature), affording enantiopure THQs and DHQs with excellent yields and enantioselectivities (up to 99% ee). nih.gov The thiourea (B124793) moiety in the ligand plays a crucial role. It is proposed that the thiourea group, in conjunction with a Brønsted acid co-catalyst like HCl, engages in hydrogen bonding and anion binding with the protonated quinoxaline substrate. nih.gov This interaction not only activates the substrate but also helps to establish a well-defined transition state, leading to high levels of chiral induction. nih.gov

Other successful ligand classes include monosulfonylated diamines for ruthenium catalysts and various ferrocene-based N,P ligands for iridium catalysts, demonstrating the diversity of ligand architectures that can be applied to this transformation. acs.orgdicp.ac.cn The careful tuning of electronic and steric properties of these ligands is essential for achieving optimal catalytic activity and selectivity.

| Catalyst System | Substrate Type | Key Features | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Rh-thiourea diphosphine | Quinoxalines & Dihydroquinoxalinones | Anion binding via thiourea, mild conditions | Up to 99% ee | nih.gov |

| Cationic Ru-diamine | 2-Alkyl- and 2,3-disubstituted quinoxalines | Counteranion is critical for selectivity | Up to 99% ee | acs.org |

| Mn-based pincer complex | Di-substituted quinoxalines | Stereodivergent, produces cis and trans isomers | >20:1 d.r., 99% ee | nih.govresearchgate.net |

Mechanistic Investigations of Chiral Induction (e.g., Deuterium (B1214612) Labeling Experiments)

Understanding the mechanism of chiral induction is crucial for the rational design of new and improved catalysts. Deuterium labeling experiments are a powerful tool for elucidating reaction pathways.

In the context of the Rh-thiourea catalyzed asymmetric hydrogenation of quinoxalines, deuterium labeling studies have provided key insights. nih.gov For example, when the reaction of this compound was conducted using D₂ gas instead of H₂, deuterium was incorporated into the product, as expected. nih.gov More revealingly, when the reaction was carried out with H₂ in the presence of deuterated hydrochloric acid (DCl), no deuterium was found in the final product. This suggests that the acid proton is not directly incorporated into the product but plays a catalytic role. nih.gov These experiments, combined with ¹H NMR studies and DFT calculations, support a plausible outer-sphere mechanism. In this pathway, the substrate is first protonated by HCl. The active rhodium catalyst then transfers a hydride to the C2 position of the protonated substrate. The chloride ion is believed to facilitate the heterolytic cleavage of dihydrogen to regenerate the active rhodium dihydride species and HCl, which was identified as the rate-determining step. nih.gov

Such mechanistic studies underscore the complex interplay between the metal catalyst, the chiral ligand, the substrate, and any additives, all of which contribute to the high degree of stereocontrol observed in these reactions. nih.govrsc.org

Chemical Reactivity and Transformation Studies of 6 Chloro 2 Methylquinoxaline

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the quinoxaline (B1680401) ring system, with its electron-withdrawing nitrogen atoms, significantly influences its substitution reactions. This is particularly evident in the reactivity of the chloro and methyl substituents.

The chlorine atom at the 6-position of the 6-chloro-2-methylquinoxaline molecule is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a wide array of functional groups onto the quinoxaline scaffold.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the chloroquinoxaline with various boronic acids in the presence of a palladium catalyst and a suitable base. nih.govresearchgate.net This method has been successfully employed to synthesize a range of 6-aryl- and 6-heteroaryl-2-methylquinoxalines. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to 6-amino-2-methylquinoxaline derivatives by coupling with primary or secondary amines. researchgate.netorganic-chemistry.org These reactions are often facilitated by specialized phosphine (B1218219) ligands that enhance the efficiency and scope of the palladium catalyst. rsc.org

The reactivity of the chlorine atom is influenced by the electronic properties of the quinoxaline ring. The electron-withdrawing nature of the pyrazine (B50134) ring activates the C-Cl bond towards nucleophilic attack. This allows for displacement by various nucleophiles, including amines, alkoxides, and thiolates, under appropriate reaction conditions. For example, chloroquinoxalines can react with aromatic amines in the presence of a base to yield arylamino-quinoxaline derivatives. oup.com

The following table summarizes representative palladium-catalyzed cross-coupling reactions involving chloro-substituted quinoxalines and related heterocycles, illustrating the versatility of these methods.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Heterocycles

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Suzuki-Miyaura | 6-Aryl-2-methylquinoxaline | nih.gov |

| This compound | Aniline | Pd(OAc)₂, RuPhos, NaOtBu | Buchwald-Hartwig | N-Phenyl-2-methylquinoxalin-6-amine | researchgate.net |

| 2-Chloro-3-methylquinoxaline (B189447) | Aromatic amines | K₂CO₃, KI | Nucleophilic Substitution | 2-Arylamino-3-methylquinoxalines | oup.com |

The methyl group at the 2-position of the quinoxaline ring is activated by the adjacent electron-withdrawing pyrazine ring, rendering its protons acidic. This acidity allows the methyl group to participate in condensation reactions with aldehydes, a common strategy for synthesizing styrylquinoxaline derivatives.

These reactions are typically carried out in the presence of a base, which deprotonates the methyl group to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding (E)-styryl derivative. This transformation is a valuable tool for extending the conjugation of the quinoxaline system and for introducing new functionalities.

For instance, this compound can be condensed with various aromatic aldehydes to produce a series of (E)-2-(2-arylvinyl)-6-chloroquinoxalines. The specific reaction conditions, such as the choice of solvent and base, can influence the reaction's efficiency and yield.

Table 2: Condensation of 2-Methylquinoxaline (B147225) Derivatives with Aldehydes

| Quinoxaline Derivative | Aldehyde | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Acetic anhydride | (E)-2-(2-Arylvinyl)-6-chloroquinoxaline | N/A |

Oxidation and Reduction Chemistry

The quinoxaline ring system is amenable to both oxidation and reduction reactions, which can significantly alter its electronic properties and biological activity.

The nitrogen atoms of the pyrazine ring in this compound can be oxidized to form N-oxides. Oxidation with potent oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in acetic acid, can lead to the formation of the corresponding this compound 1-oxide or 1,4-dioxide. nih.gov

The formation of these N-oxides has a profound effect on the molecule's properties. It increases the electron-withdrawing character of the quinoxaline system, which can, in turn, influence the reactivity of the substituents. For example, the oxidation of the nitrogen atoms has been shown to have a pronounced effect on the antimycobacterial activity of quinoxaline derivatives. semanticscholar.org The resulting quinoxaline 1,4-dioxides are themselves a class of compounds with significant biological interest. nih.gov

The synthesis of quinoxaline 1,4-dioxides can also be achieved through the cyclization of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. nih.gov

The pyrazine ring of the quinoxaline system can be reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

The reduction of the aromatic pyrazine ring to a saturated piperazine-like ring drastically changes the geometry and electronic nature of the molecule. This can lead to derivatives with distinct pharmacological profiles. For example, certain tetrahydroquinoxalines have shown potential as antimicrobial agents.

Functional Group Interconversions and Derivatization

Beyond direct modifications of the chloro and methyl groups, this compound serves as a versatile scaffold for further functional group interconversions and derivatizations. These transformations often build upon the initial substitution and condensation reactions.

For example, a styryl group introduced via condensation can be further modified. The double bond can be epoxidized or dihydroxylated to introduce new oxygenated functionalities. Similarly, a cyano group, if present, can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, opening up further avenues for derivatization.

Derivatives obtained from the initial functionalization steps can also be subjected to additional reactions. For instance, an amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a handle to construct more complex heterocyclic systems fused to the quinoxaline core. The chlorine atom, after being displaced by a nucleophile like a thiol, can lead to thioether derivatives which can be further oxidized to sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule. oup.com

These multi-step synthetic sequences allow for the creation of a diverse library of quinoxaline derivatives from the common starting material, this compound, enabling the systematic exploration of structure-activity relationships for various applications.

Ester Hydrolysis and Subsequent Esterification

The hydrolysis of ester groups on the quinoxaline ring is a fundamental transformation, typically yielding the corresponding carboxylic acid which serves as a versatile intermediate for further derivatization, such as the synthesis of amides and other esters. This reaction can be performed under both acidic and basic conditions.

Basic hydrolysis, often termed saponification, is typically irreversible and proceeds to completion. chemicalbook.com For instance, quinoxaline methyl esters can be dissolved in a mixture of methanol (B129727) and aqueous sodium hydroxide (B78521). The reaction mixture is stirred, often at room temperature, for a short period. Subsequent acidification with a mineral acid like hydrochloric acid (HCl) neutralizes the resulting carboxylate salt to yield the final carboxylic acid product. chemicalbook.com

In the context of quinoxaline 1,4-dioxides, which are noted for their biological activities, hydrolysis of ester derivatives like ethyl 6-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide can be more complex. Direct alkaline hydrolysis of these N-oxide derivatives can sometimes result in low yields due to the instability of the quinoxaline 1,4-dioxide core in the presence of strong bases. nih.gov However, the hydrolysis can be successfully accelerated by the addition of catalytic amounts of calcium chloride (CaCl2) in an aqueous ethanol (B145695) solution with triethylamine, which is believed to proceed through the formation of a calcium complex. nih.gov Another method involves performing a one-pot quinoxaline synthesis followed by ester hydrolysis in high-temperature water, which serves as both the reaction medium and catalyst, avoiding the need for strong acids or bases. thieme-connect.comthieme-connect.com

Subsequent esterification of the resulting quinoxaline carboxylic acid can be achieved through several methods. A common laboratory-scale method is Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst. More specialized methods include transesterification, where an existing ester is converted into a new one by reacting it with a different alcohol. For quinoxaline-di-N-oxide derivatives, transesterification of an alkyl ester with ethylene (B1197577) glycol can be carried out in the presence of a catalyst such as calcium hydroxide or barium hydroxide. wipo.int

Table 1: Conditions for Hydrolysis of Quinoxaline Esters

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 3-Methyl-quinoxaline-2-carboxylic acid methyl ester | 1) 2 N Sodium hydroxide, Methanol, 30 min | 3-Methyl-quinoxaline-2-carboxylic acid | chemicalbook.com |

| 2) 1 N Hydrochloric acid | |||

| 6-Chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide | Hydrazine (B178648) hydrate (B1144303), Ethanol, Reflux (1 hr) | 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide | scielo.br |

| 2-Ethoxycarbonyl quinoxaline 1,4-dioxide derivatives | Triethylamine, Calcium chloride (catalytic), Aqueous ethanol, Heat | Quinoxaline-2-carboxylic acid 1,4-dioxide | nih.gov |

Formation of Schiff Bases and Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound typically proceeds through a key intermediate, the corresponding hydrazide. This transformation begins with the reaction of a quinoxaline ester, such as ethyl 6-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, with hydrazine hydrate (N₂H₄·H₂O). scielo.br Refluxing these reactants in a solvent like ethanol effectively converts the ester group into a hydrazide moiety (-CONHNH₂), yielding a product like 6-chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide. scielo.brnih.gov

Once the hydrazide is formed, it can be readily condensed with a variety of aromatic or heteroaromatic aldehydes to form the desired hydrazone derivatives, which are a class of Schiff bases. scielo.br This condensation reaction is typically carried out by refluxing the hydrazide and the selected aldehyde in ethanol, often with a catalytic amount of glacial acetic acid. scielo.br The resulting products are arylidene hydrazides, characterized by the -CONH-N=CH-Ar linkage.

An alternative pathway involves first reacting a 2-chloro-quinoxaline derivative with hydrazine hydrate to form a 2-hydrazino-quinoxaline. omicsonline.orgresearchgate.net This intermediate can then be reacted with aldehydes to produce the corresponding hydrazones. omicsonline.orglongdom.org The disappearance of N-H stretching bands associated with the -NH₂ group and the appearance of a new band for the azomethine group (-N=CH-) in IR and NMR spectra confirm the formation of the Schiff base. omicsonline.org

Table 2: Synthesis of Quinoxaline Hydrazones via Hydrazide Intermediate

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1. Hydrazide Formation | 6-Chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide | Hydrazine hydrate, Ethanol, Reflux | 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide | scielo.br |

| 2. Hydrazone Formation | 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide | Aromatic aldehyde, Glacial acetic acid (catalyst), Ethanol, Reflux | 6-Chloro-2-methyl-3-(2-arylidene-hydrazinecarbonyl)quinoxaline 1,4-dioxide | scielo.br |

Pyrrolidine and Triazole Ring Annulation Strategies

Building additional heterocyclic rings onto the quinoxaline framework, a process known as annulation, creates complex, polycyclic systems with distinct chemical properties. Pyrrolidine and triazole rings are prominent examples of heterocycles that have been successfully fused to or linked with the quinoxaline core.

Pyrrolidine Ring Annulation

The synthesis of pyrrolo[1,2-a]quinoxalines represents the annulation of a pyrrole (B145914) (a dehydrogenated form of pyrrolidine) ring across the N1 and C2 positions of the quinoxaline nucleus. A common strategy to achieve this involves the cyclization of a precursor molecule, typically a 1-(2-aminophenyl)pyrrole derivative. mdpi.comconicet.gov.ar For chlorinated derivatives, the synthesis can start from a substituted 2-nitroaniline, which is first converted to a 1-(2-amino-chlorophenyl)pyrrole. conicet.gov.ar This intermediate undergoes cyclization, for example by reaction with ethyl chlorooxoacetate followed by heating in phosphorus oxychloride, to form the tricyclic pyrrolo[1,2-a]quinoxaline (B1220188) skeleton. conicet.gov.ar

A more direct iron-catalyzed method has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines. acs.org This reaction involves the intramolecular C(sp²)-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. Specifically, the synthesis of 6-chloro-4-methylpyrrolo[1,2-a]quinoxaline has been reported using this approach, demonstrating a modern and efficient route to this fused heterocyclic system. acs.org

Triazole Ring Annulation

The formation of a triazole ring linked to the quinoxaline scaffold is most effectively achieved using 1,3-dipolar cycloaddition, often referred to as a "click reaction". rsc.orgimist.maresearchgate.net This reaction typically involves the copper-catalyzed reaction between an alkyne and an azide (B81097) (CuAAC).

To prepare triazole-linked quinoxalines, a quinoxaline precursor must first be functionalized with either an alkyne or an azide group. For example, 2-chloro-3-hydroxyquinoxaline can be reacted with propargyl bromide to install a terminal alkyne group, forming 2-chloro-3-(prop-2-ynyloxy)quinoxaline. rsc.org This alkyne-functionalized quinoxaline can then undergo a cycloaddition reaction with various aromatic azides. The reaction is catalyzed by a copper(I) source, which can be generated in situ from Cu(II) salts with a reducing agent or used directly as CuI, often in the presence of a Schiff base ligand, to yield the desired 2-chloro-3-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]quinoxaline derivatives. rsc.org These methods provide a highly efficient and modular approach to synthesizing complex molecules where a 1,4-disubstituted 1,2,3-triazole ring serves as a linker between the quinoxaline core and another functional group. rsc.orghhu.de

Table 3: Annulation Strategies for Quinoxaline Derivatives

| Ring System | Strategy | Key Reagents | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Pyrrolidine | Intramolecular C-N Cyclization | 1-(N-(chloro-aryl)pyrrol-2-yl)ethanone O-acetyl oxime, Iron catalyst | 6-Chloro-4-methylpyrrolo[1,2-a]quinoxaline | acs.org |

| Triazole | 1,3-Dipolar Cycloaddition (CuAAC) | 2-Chloro-3-(prop-2-ynyloxy)quinoxaline, Aromatic azide, Cu(I) catalyst | 2-Chloro-3-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]quinoxaline | rsc.org |

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Chloro and Methyl Substituents on Quinoxaline (B1680401) Core Reactivity

The chemical reactivity of the 6-chloro-2-methylquinoxaline molecule is fundamentally influenced by its two substituents. The chlorine atom at the 6-position and the methyl group at the 2-position exert distinct electronic effects that dictate the molecule's behavior in chemical reactions.

The chloro group, being an electron-withdrawing and deactivating substituent, decreases the electron density of the benzene (B151609) ring portion of the quinoxaline system. This deactivation makes the benzene ring less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, a key reaction for introducing diverse functionalities at this position.

The methyl group at the 2-position is electron-donating and activates the pyrazine (B50134) ring of the quinoxaline nucleus. This methyl group is also a site for various chemical transformations. For instance, it can undergo condensation reactions with aldehydes, such as 4,4'-biphenyl carboxaldehyde, to create larger, conjugated systems. sdiarticle4.com The synthesis of 6-chloro-2-methyl quinoxaline-1,4-dioxide and its subsequent condensation reactions highlight the reactivity of the methyl group. sdiarticle4.comsemanticscholar.org

Exploration of Substituent Effects on Biological Activity (e.g., Electron-Withdrawing Groups)

The biological profile of this compound derivatives is highly sensitive to the nature and position of additional substituents. The inherent presence of the electron-withdrawing chloro group at the 6-position is often considered a favorable feature for certain biological activities.

Research has consistently shown that the presence of a halogen atom, such as chlorine, at the C6 or C7 position of the quinoxaline ring can enhance antimicrobial and antimycobacterial activities. researchgate.net For example, studies on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides demonstrated that introducing a halogen at position 6 increased their antibacterial properties against Gram-positive strains. nih.gov Similarly, in the development of novel treatments for tuberculosis, quinoxaline derivatives with a nitro group (another strong electron-withdrawing group) at the 6-position were generally more active than their unsubstituted or 6-chloro counterparts. researchgate.net

However, the influence of substituents is highly context-dependent and varies with the therapeutic target. A study on quinoxaline-based anticancer agents revealed a contrasting trend. In a series of methyl quinoxaline derivatives, biological activity was found to increase when a second substituent was an electron-donating group and decrease when it was an electron-withdrawing group. mdpi.com This highlights that a simple generalization about electron-withdrawing groups is not sufficient; the specific biological target dictates the optimal electronic properties of the substituents.

Further illustrating this complexity, a series of this compound-1,4-dioxide derivatives were synthesized and tested for anti-tubercular activity. nih.gov The activity of these compounds, which featured a 1,2,3-triazole-based ester side chain, was significantly modulated by the substituents on the phenyl ring of the triazole moiety.

| Compound | Substituent on Phenyl Ring of Triazole | Activity (MIC in µM) |

|---|---|---|

| 8a | Unsubstituted | 30.35 |

| 8e | 4-Chloro | 47.6 - 52.0 |

| 8l | 4-Trifluoromethyl | 47.6 - 52.0 |

| 9c | 4-Fluoro (on a 6,7-dichloro-3-methylquinoxaline core) | 47.6 - 52.0 |

| 9d | 4-Chloro (on a 6,7-dichloro-3-methylquinoxaline core) | 47.6 - 52.0 |

In the field of oncology, new derivatives of 6-chloroquinoxaline (B1265817) have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.eg The cytotoxic effects of these compounds against cancer cell lines were profoundly influenced by the nature of the side chain attached to the quinoxaline core.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 6 | MCF-7 (Breast Cancer) | 5.11 |

| HCT-116 (Colon Cancer) | 6.18 | |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 7.43 |

| HCT-116 (Colon Cancer) | 9.27 |

These examples underscore that while the this compound scaffold is a promising starting point, the ultimate biological activity is a result of the complex interplay between all substituents and the specific biological macromolecule being targeted.

Design Principles for Novel this compound Derivatives

Based on the accumulated SAR data, several key principles can be formulated for the rational design of new bioactive compounds derived from this compound.

Leveraging the 6-Chloro Substituent: The chloro group at the 6-position is a valuable feature for enhancing certain biological activities, particularly against microbial pathogens. researchgate.netnih.gov Therefore, retaining this group is a sound strategy when designing new potential antimicrobial agents.

Target-Specific Substituent Selection: The effect of other substituents is not universal. Their electronic and steric properties must be carefully tailored to the specific biological target. For instance, designing anti-tubercular agents might favor additional electron-withdrawing groups nih.gov, whereas some anticancer applications may benefit from electron-donating groups in other parts of the molecule. mdpi.com The design of potent herbicidal agents has been achieved by introducing a specific ethyl 2-[4-(quinoxalinyloxy)phenoxy]propanoate moiety, demonstrating the importance of the entire substituent structure over just its electronic nature. scispace.com

The Role of N-Oxidation: The oxidation of one or both nitrogen atoms in the pyrazine ring to form quinoxaline-1,4-dioxides is a powerful strategy for modulating biological activity. mdpi.com Many potent antibacterial and anti-tubercular quinoxaline derivatives are N-oxides. researchgate.netnih.govnih.gov This modification can alter the molecule's mechanism of action, often imparting DNA-damaging capabilities, particularly under hypoxic conditions found in solid tumors or within tuberculosis granulomas. nih.govmdpi.com

Holistic Molecular Design: Modern drug design extends beyond simple SAR. It involves a multiparameter optimization process, including pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For example, in the design of novel 6-chloroquinoxaline-based VEGFR-2 inhibitors, in silico studies were used to predict properties like blood-brain barrier permeation, ensuring the new compounds might overcome the limitations of existing drugs. ekb.eg This integrated approach, combining SAR with computational modeling, is crucial for developing effective and safe therapeutic agents.

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-chloro-2-methylquinoxaline by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl group (CH₃) protons typically appear as a singlet. The aromatic protons on the quinoxaline (B1680401) ring system show a more complex pattern of signals, often as multiplets, due to spin-spin coupling between adjacent protons. The chemical shifts and coupling constants of these aromatic protons are crucial for determining their precise positions on the benzene (B151609) ring portion of the quinoxaline core. rsc.orgrsc.orgscispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, the carbon atom of the methyl group will have a characteristic chemical shift, while the carbon atoms of the quinoxaline ring will appear at different chemical shifts depending on their proximity to the nitrogen atoms and the chlorine substituent. psu.edu The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the structural integrity of this compound. psu.edu

Interactive Data Table: NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| This compound | CDCl₃ | δ 2.18 (s, 3H), 7.50-7.62 (m, 3H) | Not specified | acgpubs.org |

| 6-Chloro-2-phenylquinoxaline | CDCl₃ | δ 7.50-7.65 (m, 3H), 7.75-7.85 (m, 2H), 7.88 (d, 2H, J = 7.5 Hz), 7.99 (t, 1H, J = 7.5 Hz), 9.30 (s, 1H) | Not specified | acgpubs.org |

| 6-Chloro-1-methylquinoxaline-2,3(1H,4H)-dione | DMSO-d₆ | δ 12.07 (s, 1 H), 7.36 (d, J = 8.8 Hz, 1 H), 7.22 (dd, J = 8.8, 2.3 Hz, 1 H), 7.16 (d, J = 2.2 Hz, 1 H), 3.49 (s, 3 H) | δ 155.4, 153.9, 127.7, 127.3, 126.9, 123.1, 117.1, 115.0, 30.3 | sorbonne-universite.fr |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. acgpubs.orgscielo.br Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system appear in the 1500-1600 cm⁻¹ region.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to be found in the lower frequency region of the spectrum.

CH₃ bending: The bending vibrations of the methyl group can also be identified.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for identifying vibrations of the quinoxaline core.

Interactive Data Table: IR Data for this compound Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 6-Chloro-2-phenylquinoxaline | Neat | 3428, 3059, 2961, 2847, 1605, 1542, 1481, 1323, 1246, 1041, 973, 741 | Not specified | acgpubs.org |

| (E)-3-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-6-chloro-2-methylquinoxaline 1,4-dioxide | KBr | 3241, 3099, 2919, 1687 | NH, Ar-H, C-H saturated, C=O | scielo.br |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the mass of the intact molecule. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. thieme-connect.de

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule can fragment in predictable ways. Common fragmentation pathways for quinoxaline derivatives include the loss of small neutral molecules or radicals. nih.gov The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule and supports the structural elucidation performed by other spectroscopic methods.

Interactive Data Table: Mass Spectrometry Data for Quinoxaline Derivatives

| Compound | Ionization Method | m/z (relative intensity %) | Interpretation | Reference |

| 6-Chloro-2-phenylquinoxaline | EIMS | 241 (M+1, 10), 258 (60), 263 (100) | Not specified | acgpubs.org |

| 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide | MS | 282 (60) [M]+, 284 (20) [M + 2]+, 193 (100) | Molecular ion and fragment | scielo.br |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. By diffracting X-rays through a single crystal of the compound, a diffraction pattern is generated, which can be mathematically analyzed to produce a detailed model of the crystal structure. iucr.orgresearchgate.netiucr.org

This analysis provides highly accurate information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular interactions: How the molecules are packed together in the crystal lattice, including details of any hydrogen bonding, π-π stacking, or other non-covalent interactions. iucr.org

The crystal structure of derivatives of this compound has been reported, revealing the planar nature of the quinoxaline ring system and the influence of substituents on the crystal packing. researchgate.netiucr.orgacademie-sciences.fr This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Specialized Spectroscopic Methods

In addition to the core techniques, specialized spectroscopic methods can provide further insights into the properties of this compound.

UV-Vis Spectroscopy for Optical Properties: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands in the ultraviolet region, corresponding to π-π* and n-π* transitions within the aromatic quinoxaline system. scielo.brresearchgate.net The positions and intensities of these absorption bands provide information about the electronic structure and conjugation of the molecule. scribd.com

Atomic Force Microscopy for Thin Films: Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize the surface topography of thin films of this compound derivatives at the nanoscale. researchgate.netresearch-nexus.netresearchgate.net AFM can provide information about:

Film uniformity: The consistency of the film's thickness and structure over a given area.

This information is particularly relevant when considering the application of these materials in electronic devices or as coatings. covalentmetrology.comspectraresearch.comnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for studying quinoxaline (B1680401) derivatives, offering a balance between accuracy and computational cost. It is widely used to explore electronic properties, vibrational frequencies, and reaction pathways.

The electronic properties of quinoxaline derivatives are often analyzed through their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) indicates a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. derpharmachemica.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. derpharmachemica.comuctm.edu A smaller energy gap generally implies higher chemical reactivity. uctm.edu

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine these electronic parameters. uctm.eduresearchgate.netresearchgate.net For instance, studies on various quinoxaline 1,4-dioxide derivatives have calculated their HOMO-LUMO energies to understand their structure-property relationships. researchgate.netresearchgate.net While specific data for 6-chloro-2-methylquinoxaline is not detailed in the provided results, the table below shows calculated quantum chemical parameters for a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, illustrating the type of data generated. uctm.edu Another study on 1,4-dihydro-6-methyl-quinoxaline-2,3-dione provides similar insights. derpharmachemica.com

Table 1: Calculated Quantum Chemical Parameters for a Quinoxaline Derivative

| Parameter | Gas Phase | Aqueous Phase |

|---|---|---|

| EHOMO (eV) | -6.7535 | -6.7979 |

| ELUMO (eV) | -0.1924 | -0.1023 |

| Energy Gap (ΔE) (eV) | 6.5611 | 6.6956 |

| Dipole Moment (μ) (Debye) | 6.6818 | 9.1042 |

| Ionization Potential (I) (eV) | 6.7535 | 6.7979 |

| Electron Affinity (A) (eV) | 0.1924 | 0.1023 |

| Electronegativity (χ) | 3.4729 | 3.4501 |

| Hardness (η) | 3.2806 | 3.3478 |

Data derived from studies on 1,4-dihydro-6-methyl-quinoxaline-2,3-dione. derpharmachemica.com

DFT calculations are highly effective in predicting spectroscopic properties, such as vibrational frequencies from FT-IR and Raman spectra. nih.gov Theoretical calculations of harmonic vibrational frequencies are often performed using methods like B3LYP with basis sets such as 6-311++G(2d,2p). uctm.eduresearchgate.net The calculated frequencies are typically scaled by a factor (e.g., 0.9679) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. uctm.edu

A combined experimental and theoretical study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione demonstrated this approach. uctm.eduresearchgate.net The vibrational modes were assigned based on the Potential Energy Distribution (PED), and a strong correlation (R² = 0.9998) was found between the experimental and scaled theoretical wavenumbers. uctm.edu This predictive power allows for the detailed assignment of complex spectra, identifying characteristic vibrations of the quinoxaline core and its substituents. uctm.edu

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a 6-Chloroquinoxaline (B1265817) Derivative

| Assignment | Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) |

|---|---|---|

| Allylic C-H stretch | 3085.3 | 3087.6 |

| Aromatic C-H stretch | 3051.5 | 3060.9 |

| Quinoxaline C=C stretch | 1594.5 | 1614.5 |

| Quinoxaline C=O stretch | 1671.8 | 1630.0 |

| C-Cl stretch | 682.0 | 683.0 |

Data derived from the study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.edu

DFT calculations are invaluable for elucidating complex reaction mechanisms, identifying intermediates, and calculating the energy barriers of transition states. A notable example is the study of the Rh-thiourea catalyzed asymmetric hydrogenation of this compound hydrochloride. nih.govrsc.orgrsc.orgresearchgate.net

Theoretical calculations demonstrated a plausible outer-sphere mechanism for this transformation. nih.govrsc.org The process begins with the protonation of the quinoxaline by HCl, followed by the formation of a catalyst-substrate complex. rsc.org The key step involves the transfer of a hydride from the active rhodium complex to the C2 position of the quinoxaline ring, generating a partially reduced intermediate. nih.govrsc.org DFT calculations showed that the subsequent steps involve proton transfer and tautomerism to form a more stable imine intermediate, which is then hydrogenated to the final tetrahydroquinoxaline product. rsc.orgresearchgate.net The calculations also helped rationalize the enantioselectivity of the reaction by comparing the energy of different transition states, showing that hydride transfer to one face of the molecule is energetically favored. rsc.org

Molecular Dynamics (MD) Simulations in Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior and intermolecular interactions of molecules in a simulated environment. For quinoxaline derivatives, MD simulations have been used to study their interactions with surfaces and biological macromolecules.

In one study, MD simulations were performed to understand the interaction of a (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline derivative with a mild steel surface in an aqueous environment to investigate its corrosion inhibition properties. imist.ma The simulations, conducted using the Forcite tool and the COMPASSIII force field, modeled the inhibitor molecule, water molecules, and ions within a simulation box containing an iron crystal surface. imist.ma These simulations help visualize the adsorption process and analyze the interaction energies, providing a molecular-level explanation for the compound's protective action. imist.ma

In another context, MD simulations were used to explore the stacking interactions between a quinoxaline-based DNA bis-intercalator and DNA duplexes. oup.com These simulations, often running for nanoseconds, can reveal details about hydrogen bonding, solvation, and conformational changes that govern the binding affinity and sequence preference of the drug molecule. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or other properties. QSAR models are powerful tools for designing new molecules with enhanced efficacy.

For quinoxaline derivatives, QSAR models have been developed to predict their performance as corrosion inhibitors and as potential therapeutic agents. researchgate.netresearchgate.net The process involves:

Data Set Preparation : A series of quinoxaline derivatives with known experimental activities (e.g., inhibition efficiency or IC₅₀ values) is selected. researchgate.netresearchgate.net

Descriptor Calculation : Molecular descriptors (e.g., electronic, topological, thermodynamic) are calculated for each molecule, often after geometry optimization using DFT methods. researchgate.net

Model Development : Statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Random Forest (RF) are used to build a mathematical model that links the descriptors to the activity. researchgate.net

Validation : The model's predictive power is rigorously validated using internal and external test sets. researchgate.net

A validated QSAR model can then be used to virtually screen new, un-synthesized quinoxaline derivatives to predict their activity, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach streamlines the design process, saving time and resources. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. This technique is crucial in drug discovery for understanding ligand-target interactions at the molecular level.

Numerous docking studies have been performed on this compound derivatives and related compounds to explore their potential as therapeutic agents. A primary target has been the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in cancer angiogenesis. ekb.egrsc.org Docking studies of novel 6-chloroquinoxaline derivatives into the ATP-binding site of VEGFR-2 have helped to rationalize their cytotoxic effects. ekb.eg These studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues in the active site, explaining their binding affinity. rsc.org

Beyond VEGFR-2, docking studies have explored the interaction of quinoxaline derivatives with other targets, including the COX-2 enzyme for anti-inflammatory applications and bacterial proteins for antimicrobial drug development. tandfonline.comresearchgate.net The results, often presented as binding energy scores and 3D interaction diagrams, provide a structural basis for the observed biological activity and guide further optimization of the lead compounds. tandfonline.comsemanticscholar.org

Computational Predictions of Material Science Properties

Computational studies on this compound have provided valuable insights into its chemical behavior, primarily focusing on its reactivity and reaction mechanisms rather than its material science properties. Density Functional Theory (DFT) calculations have been a key tool in understanding the intricacies of this molecule at an atomic level. nih.govrsc.orgrsc.org

Research has utilized DFT to investigate the asymmetric hydrogenation of this compound hydrochloride. nih.govrsc.org These computational analyses have been instrumental in elucidating the reaction pathway, including the identification of transition states and intermediates. For instance, calculations have shown that the energy barrier for the transfer of a hydrogen atom to the C2 position of the quinoxaline ring is a critical step in the hydrogenation process. nih.govrsc.org Specifically, the transition state for hydrogen transfer to the carbon with the alkyl substitution was found to be 4.1 kcal/mol higher in energy than the alternative pathway. rsc.orgresearchgate.net

Furthermore, computational models have explored the role of catalysts and additives, such as the Rh–thiourea (B124793) complex and hydrochloric acid, in facilitating the reaction. nih.govrsc.org These studies have helped to build a plausible outer-sphere mechanism for the asymmetric hydrogenation, highlighting the cooperative effects of the catalyst, Brønsted acid, and anion binding. rsc.org

Despite these detailed computational investigations into its chemical reactivity, there is a notable absence of published research focusing on the prediction of material science properties for this compound. Theoretical studies predicting its electronic properties for semiconductor applications, nonlinear optical (NLO) properties for photonic devices, or mechanical properties for advanced materials have not been reported in the surveyed scientific literature. While DFT is a powerful method for predicting such properties, the existing research on this specific compound has been directed towards understanding its synthesis and transformation. nih.govrsc.orgrsc.org

Applications in Advanced Materials Science

Optoelectronic Materials

Quinoxaline (B1680401) derivatives, including those structurally related to 6-Chloro-2-methylquinoxaline, are increasingly investigated as active components in electronic and optoelectronic devices. ekb.eg Their versatility, relatively low cost, and the potential for tailored synthesis make them a viable alternative to traditional inorganic semiconductors in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. ekb.eg The inherent π-electron system in the quinoxaline core can be readily modified, influencing the material's optical and charge-transport properties. ekb.eg

Fluorescent and Electroluminescent Materials Applications

Derivatives of this compound are recognized for their potential in fluorescent and electroluminescent applications. ijrti.orgresearchgate.net The quinoxaline moiety can act as a core chromophore, and its emission properties can be tuned by attaching various functional groups. Research has shown that certain quinoxaline derivatives exhibit fluorescent emission bands in the visible spectrum, typically ranging from 398 to 467 nm in acetonitrile (B52724) when excited with wavelengths between 353 and 405 nm. researchgate.net

In the field of electroluminescence, where materials emit light in response to an electric current, quinoxaline derivatives have shown promise for use in OLEDs. researchgate.netthieme-connect.comthieme-connect.com Studies on related structures have demonstrated their effectiveness as emitters. For instance, research by Gąsiorski et al. identified certain quinoxaline derivative dyes as promising fluorescence emitters for electroluminescent applications, achieving current efficiencies greater than 2.2 cd/A. researchgate.net The development of new fluorescent chemosensors based on the quinoxaline framework further underscores the utility of this class of compounds in light-emitting technologies. sdiarticle4.com

Table 1: Fluorescence Properties of Selected Quinoxaline Derivatives

| Compound Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Medium | Application |

| Styryl- and Phenylethynyl-Quinoxalines | 353 - 405 | 398 - 467 | Acetonitrile | Fluorescence Derivatization researchgate.net |

| Quinoxaline Derivative Dyes | Not Specified | Not Specified | Not Specified | Electroluminescence (Current Efficiency > 2.2 cd/A) researchgate.net |

Organic Solar Cells and Photovoltaic Applications

The application of quinoxaline derivatives as semiconductor materials in organic photovoltaic (OPV) cells is an area of active research. ijrti.org The electron-accepting nature of the quinoxaline core makes it a suitable component in donor-acceptor (D-A) type polymers and small molecules used in the active layer of solar cells. These materials are designed to facilitate charge separation and transport, which are critical processes for converting light into electricity.

Research on thin films of quinoxaline 1,4-dioxide derivatives, such as 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide (CHMQ), has highlighted their potential in bulk heterojunction organic photovoltaic cells. researchgate.netresearchgate.net Furthermore, copolymers based on quinoxaline have been successfully synthesized and tested in polymer solar cells (PSCs), yielding power conversion efficiencies (PCEs) between 0.87% and 2.15% under standard AM 1.5 illumination. researchgate.net In some optimized devices, copolymers incorporating a planar quinoxaline derivative have reached PCEs as high as 3.8%. researchgate.net

More recent advancements have seen quinoxaline-containing non-fullerene acceptors (NFAs) deliver even higher efficiencies. For example, an NFA designated AQx-2, which is based on a quinoxaline core, enabled the creation of an organic solar cell with a significantly improved PCE of 16.64%. nih.gov This performance highlights the trade-off between open-circuit voltage and charge generation, which can be balanced by modifying the quinoxaline unit. nih.gov Another study explored a derivative, 6-Chloro-1,4-bis((8-hydroxyquinolin-5-yl)methyl)quinoxaline-2,3(1H,4H)-dione, as a potential sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), further broadening the photovoltaic applications of this compound class. wu.ac.th

Table 2: Photovoltaic Performance of Quinoxaline-Based Materials

| Material Type | Device Architecture | Power Conversion Efficiency (PCE) | Key Quinoxaline Derivative |

| Quinoxaline-based Copolymers | PSC | 0.87% - 2.15% | Various Qx-based copolymers researchgate.net |

| Planar Quinoxaline Copolymer | PSC | Up to 3.8% | Planar Qx-derivative researchgate.net |

| Non-Fullerene Acceptor (NFA) | OSC | 16.64% | AQx-2 nih.gov |

| Quinoxaline Derivative | DSSC | Under Investigation | 6-Chloro-1,4-bis((8-hydroxyquinolin-5-yl)methyl)quinoxaline-2,3(1H,4H)-dione wu.ac.th |

Polymeric Optoelectronic Systems

This compound and its analogs serve as crucial building blocks in the synthesis of conjugated polymers for optoelectronic systems. These polymers are designed with a donor-acceptor architecture to achieve low band gaps, which is essential for efficient light absorption in solar cells and for tuning emission colors in OLEDs.

Studies on a series of quinoxaline-based copolymers have shown that the choice of the donor unit linked to the quinoxaline acceptor significantly impacts the material's properties. researchgate.net These modifications influence the optical band gap, electronic energy levels (HOMO/LUMO), and charge carrier mobilities. researchgate.net For instance, synthesized quinoxaline-based copolymers have exhibited optical band gaps in the range of 1.71–2.03 eV. researchgate.net When these polymers were used to fabricate solution-processed organic field-effect transistors, they displayed p-type semiconductor characteristics, demonstrating their potential for broader electronic applications beyond photovoltaics. researchgate.net

Functional Materials

Beyond optoelectronics, the unique chemical structure of this compound lends itself to the development of functional materials that respond to external stimuli.

Molecular Switches and Sensing Devices

The quinoxaline framework is a candidate for the design of molecular switches. researchgate.net These are molecules that can be reversibly shifted between two or more stable states by external triggers such as light, heat, or a chemical signal. Chloroquinoxaline derivatives are of particular interest for these applications. ekb.eg The switching action often involves a change in a physical property, such as color (photochromism) or fluorescence, making them useful for data storage or sensing applications. The development of fluorescent chemosensors based on quinoxaline highlights their ability to detect specific analytes through changes in their optical properties. sdiarticle4.com

Materials with Enhanced Thermal and Chemical Resistance

Quinoxaline-based materials are known for their notable thermal stability. ekb.eg Research indicates that many quinoxaline derivatives are stable at elevated temperatures, often beginning to decompose only above 200°C. ekb.eg A study focusing on a close derivative, 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide (CHMQ), found that the compound was thermally stable up to 543 K (270 °C). researchgate.net This inherent stability is advantageous for devices that operate under thermal stress. While more specific to the related quinoline (B57606) class, research has also pointed to the use of chloro-methyl substituted heterocycles in developing polymers with enhanced thermal and chemical resistance, suggesting a potential parallel application for quinoxaline analogs. chemimpex.com

Corrosion Inhibition Studies

The unique molecular structure of quinoxaline derivatives, featuring a bicyclic system with two nitrogen atoms, makes them a subject of significant interest in the field of corrosion science. These compounds, including structurally similar molecules to this compound, have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes the corrosive process.

The primary mechanism by which quinoxaline derivatives protect metal surfaces is through adsorption, which forms a protective film that isolates the metal from the aggressive corrosive medium. This process is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and various functional groups within the molecule.

Research on compounds structurally related to this compound, such as 7-chloro-3-methylquinoxalin-2(1H)-one, reveals that these molecules function by suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the cathodic reaction. researchgate.net This classifies them as predominantly cathodic or mixed-type inhibitors. researchgate.netnih.govjmaterenvironsci.com The adsorption process occurs through the sharing of electrons between the nitrogen heteroatoms, the π-electrons of the quinoxaline ring, and the vacant d-orbitals of the iron atoms on the steel surface. imist.maderpharmachemica.com This interaction blocks the active sites on the metal surface where corrosion would typically initiate. imist.ma

The presence of a chlorine atom and a methyl group, as in 7-chloro-3-methylquinoxalin-2(1H)-one, influences the electron density of the quinoxaline ring system, thereby affecting its adsorption characteristics and inhibitive performance. researchgate.net Electrochemical studies, such as potentiodynamic polarization, show a decrease in the corrosion current density (Icorr) in the presence of these inhibitors, which signifies a reduction in the corrosion rate. researchgate.netderpharmachemica.com The change in corrosion potential (Ecorr) upon the addition of the inhibitor indicates its influence on the electrochemical reactions. For instance, studies on 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) and 7-chloro-3-methylquinoxalin-2(1H)-one (Cl-Q=O) demonstrated a shift in Ecorr, confirming their role as cathodic-type inhibitors. researchgate.netderpharmachemica.com

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without Quinoxaline Inhibitors

This table presents data for compounds structurally similar to this compound to illustrate the general inhibition mechanism.

| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Inhibitor Type | Reference |

| Blank | - | -505 | 1150 | - | - | researchgate.net |

| 7-chloro-3-methylquinoxalin-2(1H)-one (Cl-Q=O) | 1x10⁻³ | -520 | 250 | 78.3 | Cathodic | researchgate.net |

| 3-methylquinoxalin-2(1H)-one (Q=O) | 1x10⁻³ | -515 | 230 | 80.0 | Cathodic | researchgate.net |

| Blank | - | -496 | 1070 | - | - | derpharmachemica.com |

| 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) | 1x10⁻³ | -586 | 30 | 97.2 | Cathodic | derpharmachemica.com |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 1x10⁻³ | - | - | 87.64 | Cathodic | imist.ma |

The effectiveness of a corrosion inhibitor is intrinsically linked to its adsorption on the metal surface. The process can be characterized as physisorption (electrostatic interactions), chemisorption (covalent bond formation), or a combination of both. To understand this interaction, the experimental data for surface coverage (θ) at different inhibitor concentrations are fitted to various adsorption isotherm models.

Studies consistently show that the adsorption of quinoxaline derivatives on mild steel surfaces in acidic media follows the Langmuir adsorption isotherm. researchgate.netjmaterenvironsci.comderpharmachemica.comimist.ma The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules. researchgate.net This model is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage, and Kads is the equilibrium constant of the adsorption process. The linear relationship observed when plotting C/θ against C confirms that the adsorption behavior of compounds like 7-chloro-3-methylquinoxalin-2(1H)-one and 6-methylquinoxaline-2,3(1H,4H)-dione aligns with the Langmuir model. researchgate.netderpharmachemica.com

The nature of the adsorption can be inferred from the value of the standard free energy of adsorption (ΔG°ads). Generally, values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. imist.ma For 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione, a related compound, the calculated ΔG°ads value was -44.22 kJ/mol, indicating a strong interaction and a process dominated by chemisorption. imist.ma This suggests that a stable, protective chemical bond is formed between the inhibitor and the steel surface.

Table 2: Adsorption Parameters for Quinoxaline Derivatives on Mild Steel in 1 M HCl

This table provides adsorption data for compounds structurally related to this compound.

| Inhibitor | Adsorption Isotherm Model | Kads (M⁻¹) | ΔG°ads (kJ/mol) | Adsorption Type | Reference |

| 7-chloro-3-methylquinoxalin-2(1H)-one (Cl-Q=O) | Langmuir | 9.01 x 10³ | - | - | researchgate.net |

| 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) | Langmuir | - | - | - | derpharmachemica.com |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) | Langmuir | 1.89 x 10⁵ | -44.22 | Chemisorption | imist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | Langmuir | - | - | - | imist.ma |

Biological Activity and Mechanistic Insights in Vitro and Preclinical Investigations

Antimicrobial Activity

Derivatives of 6-Chloro-2-methylquinoxaline have been the subject of numerous studies to explore their potential as antimicrobial agents. e-journals.innih.govdntb.gov.ua The quinoxaline (B1680401) nucleus is recognized as a key pharmacophore, with modifications often aimed at enhancing potency and spectrum of activity. e-journals.inresearchgate.net

The antibacterial potential of compounds derived from this compound has been investigated against a range of bacteria. Many synthetic strategies use this compound as a precursor to create new molecules with enhanced antibacterial properties. e-journals.innih.govresearchgate.netnih.govitmedicalteam.pl For instance, thioether derivatives synthesized from 2-chloro-3-methylquinoxaline (B189447) have been evaluated for their antimicrobial effects. researchgate.netitmedicalteam.pl Similarly, new Schiff bases containing the 2-methylquinoxaline (B147225) moiety have been developed and tested. nih.govmdpi.com These studies consistently underscore the importance of the quinoxaline core in exerting antibacterial action. e-journals.innih.gov